molecular formula C14H23N8NaO9S3 B053587 Cefazolin sodium hydrate CAS No. 115850-11-8

Cefazolin sodium hydrate

Cat. No. B053587
CAS RN: 115850-11-8
M. Wt: 566.6 g/mol
InChI Key: KHQJKXHCWOHDQD-HGUWTHONSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefazolin sodium hydrate is a first-generation cephalosporin antibiotic that is commonly used in the treatment of bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. Cefazolin is a water-soluble, white crystalline powder that is administered intravenously or intramuscularly.

Scientific Research Applications

  • Toxicity Studies in Zebrafish Models

    • Research has explored the embryotoxicity, cardiotoxicity, and neurotoxicity of cefazolin sodium impurities in zebrafish embryos and larvae, highlighting the significance of impurity profiling in drug safety (Chen et al., 2017).
  • Crystal Structure and Desolvation Behavior

    • Studies on the hydrated crystal structures of cefazolin sodium have revealed insights into its desolvation behavior and molecular interactions, contributing to a better understanding of its physical and chemical properties (Stephenson & Diseroad, 2000).
  • Quantitative Analysis Techniques

    • Innovative analytical methods, such as infrared spectrophotometry, have been developed for the quantitative analysis of cefazolin sodium in pharmaceutical forms. These techniques offer advantages like precision, low cost, and environmental sustainability (Rechelo et al., 2019).
  • Microbiological Assay Development

    • Research has focused on creating microbiological assays for quantifying cefazolin in lyophilized powder form. These assays are essential for quality control in the pharmaceutical industry, offering reproducibility and cost-effectiveness (Pedroso & Salgado, 2014).
  • Stability Prediction in Intravenous Solutions

    • Studies have investigated the stability of cefazolin sodium in various intravenous solutions, contributing to the understanding of its shelf life and clinical utilization (Bolós et al., 1987).
  • Evaluation of Physicochemical Properties

    • Research has examined the effects of Consciousness Energy Healing Treatment on the physicochemical and thermal properties of cefazolin sodium. Such studies explore alternative medicine approaches to potentially enhance drug properties (Nayak et al., 2019).
  • Long-term Stability in Infusions

    • The stability of cefazolin sodium in antibiotic infusions stored at specific temperatures has been analyzed, providing crucial information for hospital pharmacy practices (Galanti et al., 1996).
  • New Crystal Form Characterization

    • Investigations into new forms of cefazolin sodium hydrate crystals have been conducted, aiming to enhance its chemical stability and potentially improve its efficacy (Hu et al., 2008).

properties

CAS RN

115850-11-8

Product Name

Cefazolin sodium hydrate

Molecular Formula

C14H23N8NaO9S3

Molecular Weight

566.6 g/mol

IUPAC Name

sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate

InChI

InChI=1S/C14H14N8O4S3.Na.5H2O/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;;;;;;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);;5*1H2/q;+1;;;;;/p-1/t9-,12-;;;;;;/m1....../s1

InChI Key

KHQJKXHCWOHDQD-HGUWTHONSA-M

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+]

SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+]

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefazolin sodium hydrate
Reactant of Route 2
Reactant of Route 2
Cefazolin sodium hydrate
Reactant of Route 3
Reactant of Route 3
Cefazolin sodium hydrate
Reactant of Route 4
Reactant of Route 4
Cefazolin sodium hydrate
Reactant of Route 5
Reactant of Route 5
Cefazolin sodium hydrate
Reactant of Route 6
Cefazolin sodium hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.